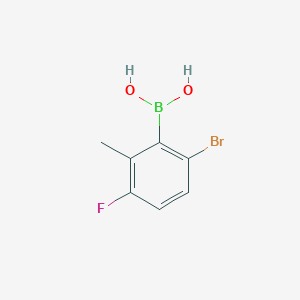

2-Bromo-5-fluoro-6-methylphenylboronic acid

Description

Properties

IUPAC Name |

(6-bromo-3-fluoro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGXSZDTWLRYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1C)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-6-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Bromo-5-fluoro-6-methylbenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert conditions .

Industrial Production Methods

Industrial production of 2-Bromo-5-fluoro-6-methylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-6-methylphenylboronic acid primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

Conditions: The reaction is typically carried out under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Major Products

The major products formed from the Suzuki-Miyaura coupling reaction involving 2-Bromo-5-fluoro-6-methylphenylboronic acid are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2-Bromo-5-fluoro-6-methylphenylboronic acid is as a reagent in the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, allowing the synthesis of complex organic molecules. The compound acts as a boron source that couples with aryl or vinyl halides in the presence of a palladium catalyst and a base, producing biaryl compounds that are valuable intermediates in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism involves three key steps:

- Oxidative Addition : The palladium catalyst reacts with the aryl halide to form a palladium-aryl complex.

- Transmetalation : The boronic acid transfers its aryl group to the palladium complex.

- Reductive Elimination : The coupled product is released, regenerating the palladium catalyst .

2-Bromo-5-fluoro-6-methylphenylboronic acid exhibits notable biological activities, making it a compound of interest in medicinal chemistry.

Anticancer Properties

Research indicates that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis through intrinsic apoptotic pathways. Its structure allows it to interact with specific biological targets, potentially leading to new cancer therapies .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that 2-Bromo-5-fluoro-6-methylphenylboronic acid may exhibit antimicrobial properties against certain bacterial strains, although further research is necessary to confirm these effects .

Industrial Applications

In addition to its roles in chemistry and biology, 2-Bromo-5-fluoro-6-methylphenylboronic acid has potential applications in industrial settings:

Materials Science

The compound can be utilized in the production of advanced materials such as polymers and electronic materials. Its unique reactivity enhances the synthesis of functionalized materials that are essential for developing new technologies .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-6-methylphenylboronic acid in the Suzuki-Miyaura coupling reaction involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-bromo-5-fluoro-6-methylphenylboronic acid, emphasizing substituent positions, functional groups, and commercial availability:

Structural and Electronic Analysis

- Comparatively, fluorine at the 5-position (electron-withdrawing) enhances the boronic acid’s electrophilicity, contrasting with methoxy or methyl groups (electron-donating) in analogs like 5-bromo-2-methoxyphenylboronic acid .

- This is analogous to the methyl group in (3-bromo-5-methylphenyl)boronic acid, which reduces unwanted side reactions in congested systems .

- Solubility and Stability : Fluorine and bromine substituents may reduce aqueous solubility compared to methoxy-containing analogs. However, methyl groups (as in the target compound) can improve stability against protodeboronation, a common degradation pathway for arylboronic acids .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Performance : Bromine’s superior leaving-group ability compared to chlorine or fluorine makes 2-bromo-5-fluoro-6-methylphenylboronic acid a preferred substrate for palladium-catalyzed couplings. In contrast, trifluoromethoxy-substituted analogs (e.g., 2-bromo-5-(trifluoromethoxy)phenylboronic acid) are less reactive due to the electron-withdrawing CF₃ group .

- Ortho Effects : Bromine at the 2-position (ortho to boronic acid) may require specialized catalysts (e.g., bulky phosphine ligands) to mitigate steric challenges, as seen in related compounds like 2-bromo-5-methoxybenzene boronic acid .

Notes on Commercial Availability

Pricing for 25g quantities of related boronic acids ranges from ¥4,000 to ¥17,500, depending on substituent complexity .

Biological Activity

2-Bromo-5-fluoro-6-methylphenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a compound of interest for studies related to cancer therapy, inflammation, and other diseases.

Chemical Structure and Properties

The chemical formula for 2-Bromo-5-fluoro-6-methylphenylboronic acid is CHBBrFO. The presence of bromine and fluorine substituents enhances its reactivity and binding affinity to biological targets.

The biological activity of 2-Bromo-5-fluoro-6-methylphenylboronic acid primarily involves its ability to interact with enzymes and receptors through reversible covalent bonding. This interaction can lead to modulation of various signaling pathways:

- Inhibition of Enzymes : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site residues.

- Targeting Receptors : The compound has been shown to bind selectively to certain G protein-coupled receptors (GPCRs), influencing inflammatory responses and cellular signaling.

Biological Activities

Research has demonstrated that 2-Bromo-5-fluoro-6-methylphenylboronic acid exhibits a range of biological activities:

- Anticancer Properties : Studies indicate that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis through the intrinsic apoptotic pathway.

- Anti-inflammatory Effects : It modulates inflammatory responses by inhibiting the activity of pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary data suggest potential efficacy against certain bacterial strains, although further studies are required to confirm these effects.

Anticancer Activity

A study published in Cancer Research highlighted the efficacy of 2-Bromo-5-fluoro-6-methylphenylboronic acid in inhibiting the proliferation of breast cancer cells. The compound was found to induce apoptosis by activating caspase pathways, leading to cell death in a dose-dependent manner .

Anti-inflammatory Mechanisms

Research conducted on animal models demonstrated that treatment with this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Efficacy

In vitro studies have shown that 2-Bromo-5-fluoro-6-methylphenylboronic acid possesses antimicrobial properties against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Pharmacokinetics

The pharmacokinetic profile of 2-Bromo-5-fluoro-6-methylphenylboronic acid indicates favorable absorption and distribution characteristics. It is metabolized primarily through phase I reactions, with a moderate half-life allowing for sustained biological activity .

Data Summary Table

Q & A

Q. Q1. What are the critical storage and handling protocols for 2-bromo-5-fluoro-6-methylphenylboronic acid to ensure stability during experiments?

Answer:

- Storage: Store at 0–6°C in airtight, light-protected containers to prevent boronic acid degradation or boroxin formation (common in boronic acids under ambient conditions) .

- Handling: Use inert atmospheres (e.g., argon) during synthesis or coupling reactions to avoid oxidation. Employ PPE (gloves, goggles) and fume hoods to mitigate inhalation risks, as boronic acids may release toxic fumes under heat .

Q. Q2. Which characterization methods are most reliable for confirming the purity and structure of this compound?

Answer:

- Purity: Use HPLC (>97% purity threshold) with a C18 column and UV detection at 254 nm, as standard for boronic acids .

- Structural Confirmation:

Advanced Research Questions

Q. Q3. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for high-yield biaryl synthesis?

Answer:

- Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ as a base in THF/H₂O (3:1) at 80°C. These conditions minimize protodeboronation, a common side reaction in electron-deficient arylboronic acids .

- Molar Ratios: Maintain a 1:1.2 (boronic acid:aryl halide) ratio to account for potential boronic acid oxidation .

- Monitoring: Track reaction progress via TLC (silica gel, hexane/EtOAc 4:1). Isolate products via flash chromatography with gradient elution .

Table 1: Example Reaction Optimization

| Condition | Yield (%) | Side Products | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 85 | <5% protodeboronation | |

| PdCl₂(dppf), Cs₂CO₃ | 78 | 10% homocoupling |

Q. Q4. How do steric and electronic effects of the bromo, fluoro, and methyl substituents influence reactivity in cross-coupling reactions?

Answer:

- Steric Effects: The methyl group at position 6 increases steric hindrance, slowing transmetallation in Suzuki reactions. Pre-activation via microwave irradiation (100°C, 10 min) can mitigate this .

- Electronic Effects: The electron-withdrawing fluoro group at position 5 enhances electrophilicity of the boronic acid, accelerating coupling but increasing susceptibility to protodeboronation. Use bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .

Q. Q5. What strategies resolve contradictions in reported yields or purity data for derivatives of this compound?

Answer:

Q. Q6. How can computational methods predict the reactivity of this compound in novel reaction systems?

Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states (e.g., Pd-mediated transmetallation) and identify rate-limiting steps. For example, calculate activation energies for different substituent orientations .

- Machine Learning: Train models on existing Suzuki reaction datasets (e.g., USPTO) to predict optimal catalysts/solvents. Focus on descriptors like Hammett σₚ values (fluoro: σₚ ≈ +0.78; methyl: σₚ ≈ −0.17) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.